![molecular formula C11H19N3O9S B029417 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate CAS No. 21028-20-6](/img/structure/B29417.png)

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

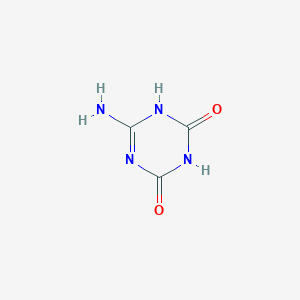

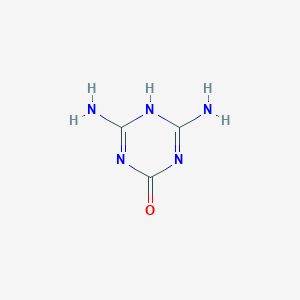

The chemical compound belongs to a class of compounds that have been extensively studied for their unique properties and potential applications in various fields of science. Research on similar compounds, such as pyrimidinones and hydrogen sulfate salts, has provided a foundation for understanding their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis of related compounds often involves catalytic systems that facilitate the formation of complex structures under solvent-free conditions or with minimal environmental impact. For example, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an effective catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating the potential for efficient and reusable catalysts in the synthesis of complex molecules (Kefayati, Asghari, & Khanjanian, 2012).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These studies highlight the conformational flexibility of hydroxy derivatives and the role of hydrogen-bonded associates in crystal packing (Kuleshova & Khrustalev, 2000).

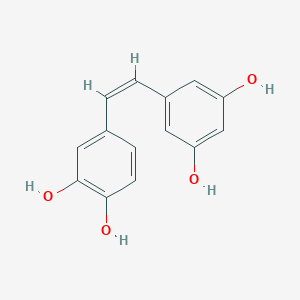

Chemical Reactions and Properties

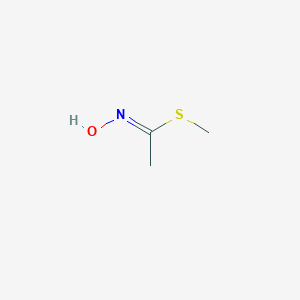

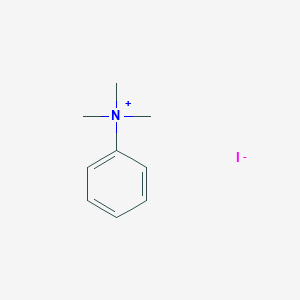

The chemical reactivity of related compounds can be influenced by their structure, as seen in the Dimroth rearrangement of 1,2-dihydro-2-imino-1-methylpyrimidine in the presence of different amines, leading to various rearrangement products (Brown, Ford, & Paddon-Row, 1968). Additionally, the presence of hydrogen sulfate groups in ionic liquids has been utilized as catalysts in synthesis reactions, showing the versatility of these compounds in facilitating chemical transformations (Khaligh, 2015).

科学的研究の応用

Crystal Structure Analysis

3-Cyano-6-hydroxy-4-methyl-2-pyridone (CMP) demonstrates the significance of hydrogen bonding in crystal structures. Similar compounds like the one are used to study hydrogen bond patterns and crystal packing, which is influenced by solvents and coformers, leading to various molecular arrangements (Gerhardt & Bolte, 2015).

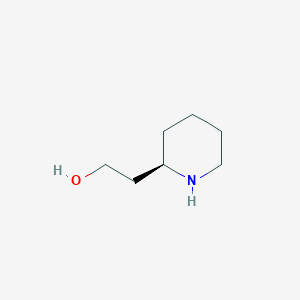

Catalysis in Organic Synthesis

1-Methyl-2-oxopyrrolidinium hydrogen sulfate ([Hpyro][HSO4]) has been used as a catalyst for the synthesis of highly substituted piperidines. This showcases the role of similar compounds in catalyzing multi-component reactions in organic synthesis, providing efficient pathways for complex molecular constructions (Sajadikhah et al., 2012).

Hydrogen Bonding in Molecular Networks

The study of thiamine tetraphenylborate monohydrate helps understand hydrogen bonding in two-dimensional networks. Compounds like the one mentioned are instrumental in researching hydrogen bond-driven molecular associations, crucial in crystal engineering and materials science (Hu et al., 2005).

Understanding Molecular Conformation and Packing

The molecular and crystal structures of hydroxy derivatives of hydropyridine provide insight into the impact of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing. Research on similar compounds offers valuable data on the behavior of molecules in crystalline forms, affecting various fields, including pharmaceuticals (Kuleshova & Khrustalev, 2000).

Role in Synthesizing Pyrimidinones

Metal hydrogen sulfates like M(HSO4)n are used to catalyze condensation reactions to synthesize dihydropyrimidin-2(1H)-ones. Such research highlights the importance of related compounds in facilitating chemical reactions under solvent-free conditions, contributing to greener chemistry practices (Niknam et al., 2007).

作用機序

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process nucleotide-like structures .

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to nucleotides, it may interact with its targets in a manner similar to these molecules. This could involve binding to the active site of an enzyme or intercalating into DNA .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Based on its structure, it could potentially interfere with nucleotide metabolism or dna replication .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially affect cell growth, division, or survival .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of a sugar molecule followed by the synthesis of a pyrimidine ring and subsequent deprotection of the sugar molecule. The final step involves the addition of a methyl group to the compound using methyl hydrogen sulfate.", "Starting Materials": [ "D-glucose", "Ethyl acetoacetate", "Urea", "Hydroxylamine hydrochloride", "Methyl hydrogen sulfate" ], "Reaction": [ "Protection of D-glucose with acetic anhydride", "Addition of ethyl acetoacetate to protected D-glucose to form a pyranose ring", "Conversion of pyranose ring to pyrimidine ring using urea and hydroxylamine hydrochloride", "Deprotection of sugar molecule using hydrochloric acid", "Addition of methyl group to pyrimidine ring using methyl hydrogen sulfate" ] } | |

CAS番号 |

21028-20-6 |

分子式 |

C11H19N3O9S |

分子量 |

369.35 g/mol |

IUPAC名 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |

InChI |

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |

InChIキー |

MGSZKGKDQZQWAQ-BKZSBQMKSA-N |

異性体SMILES |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |

SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |

正規SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |

外観 |

Assay:≥95%A crystalline solid |

同義語 |

3-Methylcytidine Mono(Methyl Sulfate) Salt; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

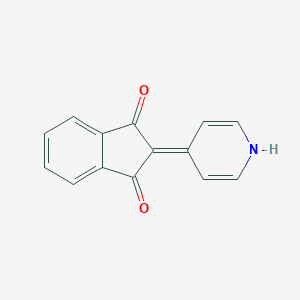

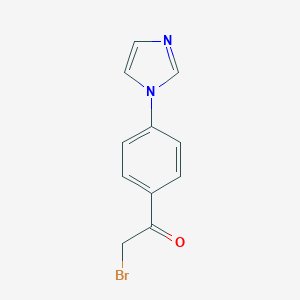

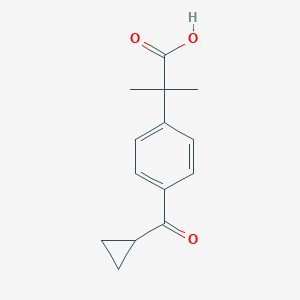

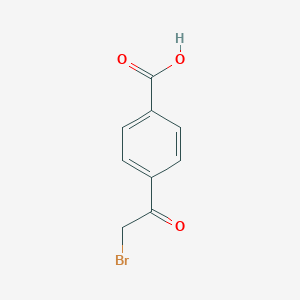

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)